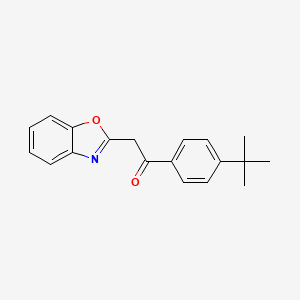

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Description

BenchChem offers high-quality 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGSTFWPJWLKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375477 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-33-6 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold, and this particular derivative combines it with a sterically significant and lipophilic 4-tert-butylphenyl ethanone moiety, potentially enhancing membrane permeability and metabolic stability.[1] This document details two robust and strategically distinct synthetic pathways: a primary route via Friedel-Crafts acylation and a viable alternative using a Grignard reagent. The guide is designed to provide not only procedural steps but also the underlying mechanistic rationale and critical experimental considerations essential for successful synthesis in a research and development setting.

Introduction and Strategic Overview

The 2-substituted benzoxazole framework is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[2][3] The target molecule, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, is a valuable scaffold for building more complex pharmaceutical agents. Its synthesis necessitates the strategic formation of both the benzoxazole heterocycle and the key carbon-carbon bond linking the aryl ketone to the methylene bridge.

This guide explores two primary retrosynthetic disconnections that address these challenges effectively:

-

Pathway A (Friedel-Crafts Acylation): This approach involves disconnecting the C-C bond between the carbonyl carbon and the tert-butylphenyl ring. The synthesis proceeds by first constructing a 2-(benzoxazol-2-yl)acetyl chloride intermediate, which then acylates tert-butylbenzene in a classic electrophilic aromatic substitution reaction.

-

Pathway B (Grignard Reaction): This alternative strategy also focuses on the formation of the ethanone C-C bond. It utilizes the nucleophilic addition of a 4-tert-butylphenyl Grignard reagent to a 2-cyanomethylbenzoxazole electrophile, followed by hydrolysis to yield the target ketone.

Both pathways leverage common, well-characterized precursors and reaction classes, offering flexibility in synthetic planning. We will first detail the Friedel-Crafts pathway as the primary methodology before presenting the Grignard route as a robust alternative.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the key bond formations and the precursor molecules required for each proposed pathway.

Caption: Retrosynthetic analysis of the target molecule.

Primary Methodology: The Friedel-Crafts Acylation Pathway

This pathway is a classic and reliable method for forging aryl-ketone bonds. It involves three main stages: construction of the benzoxazole acetic acid, activation to the acyl chloride, and the final Lewis acid-catalyzed acylation.

Caption: Workflow for the Friedel-Crafts Acylation Pathway.

Causality and Experimental Design

-

Stage 1 - Precursor Synthesis: The reaction between 2-aminophenol and a malonic acid derivative is a standard method for creating 2-carboxymethyl substituted benzoxazoles. Diethyl malonate is a common and cost-effective choice. The reaction proceeds via initial amide formation, followed by cyclization and subsequent saponification and decarboxylation upon heating to yield the desired acetic acid derivative.

-

Stage 2 - Electrophile Activation: A carboxylic acid is not electrophilic enough to participate in a Friedel-Crafts reaction. Conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a necessary activation step. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the acid.

-

Stage 3 - C-C Bond Formation: The Friedel-Crafts acylation is the key step.[1] Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon. This potent electrophile is then attacked by the electron-rich tert-butylbenzene ring. The reaction is typically run in an inert, anhydrous solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control reactivity and minimize side reactions. A crucial part of the protocol is the aqueous workup, which quenches the reaction and hydrolyzes the aluminum-ketone complex to liberate the final product.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(Benzoxazol-2-yl)acetic acid

-

To a round-bottom flask, add 2-aminophenol (1.0 eq) and diethyl malonate (1.2 eq).

-

Heat the mixture with stirring to 160-180 °C for 2-3 hours. Ethanol will distill off.

-

Cool the reaction mixture to approximately 100 °C and add a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 1 hour to ensure complete hydrolysis of the intermediate ester.

-

Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(benzoxazol-2-yl)acetic acid.

Stage 2: Synthesis of 2-(Benzoxazol-2-yl)acetyl chloride

-

In a fume hood, suspend 2-(benzoxazol-2-yl)acetic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Stage 3:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 2-(benzoxazol-2-yl)acetyl chloride (1.0 eq) and tert-butylbenzene (1.1 eq) in anhydrous DCM.

-

Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice containing a small amount of concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure title compound.

Quantitative Data Summary

| Stage | Reactant 1 | Reactant 2 | Key Reagent | Conditions | Typical Yield |

| 1 | 2-Aminophenol | Diethyl Malonate | NaOH (hydrolysis) | 160-180°C, then reflux | 75-85% |

| 2 | Acetic Acid Derivative | Thionyl Chloride | DMF (cat.) | Reflux, 2-3 h | >95% (crude) |

| 3 | Acyl Chloride | tert-Butylbenzene | AlCl₃ | 0°C to RT, 4-5 h | 60-75% |

Alternative Methodology: The Grignard Reaction Pathway

This pathway offers a powerful alternative centered on organometallic chemistry. The key step is the nucleophilic attack of a custom-prepared Grignard reagent on a nitrile.

Caption: Workflow for the Grignard Reaction Pathway.

Causality and Experimental Design

-

Stage 1 - Precursor Synthesis: 2-Cyanomethylbenzoxazole is readily prepared by the condensation of 2-aminophenol with ethyl cyanoacetate.[4] This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or by heating to drive off water and ethanol.

-

Stage 2 - Nucleophile Preparation: The Grignard reagent is a potent carbon nucleophile but is also a very strong base, making it highly reactive with water and other protic sources.[5][6] Its preparation requires strictly anhydrous conditions, typically using flame-dried glassware and anhydrous ether as the solvent.[6] The reaction is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond of 4-bromo-tert-butylbenzene.

-

Stage 3 - C-C Bond Formation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms an intermediate magnesium salt of an imine. This intermediate is stable until an acidic workup is performed. The addition of aqueous acid protonates the imine, which rapidly hydrolyzes to the corresponding ketone, yielding the final product.

Comparative Insights

The Grignard pathway can be advantageous if the Friedel-Crafts acylation proves problematic, for instance, due to substrate incompatibility with strong Lewis acids. However, the stringent requirement for anhydrous conditions during the preparation and use of the Grignard reagent is its primary operational challenge.

Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

-

¹H NMR: Expected signals would include a singlet for the nine tert-butyl protons (~1.3 ppm), a singlet for the methylene protons, and distinct aromatic protons for both the benzoxazole and the 4-substituted phenyl rings.[1][7]

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~195-200 ppm), the quaternary tert-butyl carbon, and the various aromatic and heterocyclic carbons.

-

FTIR: A strong absorption band corresponding to the ketone C=O stretch is expected around 1680–1700 cm⁻¹. Vibrations for the benzoxazole ring system will also be present.[1]

-

Mass Spectrometry (MS): Will confirm the molecular weight (C₁₉H₁₉NO₂, MW: 293.36 g/mol ) and provide fragmentation patterns consistent with the structure, such as the loss of the tert-butyl group.[1][7]

Safety and Handling

-

Thionyl Chloride & Aluminum Chloride: Both are corrosive and react violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Grignard Reagents: Highly flammable and extremely reactive with water and atmospheric moisture. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should occur in a well-ventilated fume hood.

Conclusion

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be reliably achieved through multiple strategic pathways. The Friedel-Crafts acylation route offers a robust and scalable method leveraging classic electrophilic aromatic substitution. The alternative Grignard reaction pathway provides a powerful organometallic approach to the key C-C bond formation. The choice between these methods will depend on available starting materials, laboratory capabilities, and the specific requirements of the research program. This guide provides the foundational knowledge and procedural detail for researchers to confidently undertake the synthesis of this valuable chemical scaffold.

References

- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.

- Benchchem. (n.d.). 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.

- Loghmani-Khouzani, H., et al. (2009). 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2287.

- (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 200-203.

- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.

- Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.

- Kummari, D., et al. (2021). Reaction of 2-aminophenol with ketones. RSC Advances, 13, 24093-24111.

- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.

- Al-Hourani, B. J., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Molecules, 19(9), 13484-13498.

- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.

Sources

- 1. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of applications, particularly in medicinal chemistry and materials science.[1] Compounds incorporating this structure exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, combines this key pharmacophore with a substituted phenylethanone unit, making it a compound of significant interest for drug discovery and as a reference standard in chemical research.[2] The presence of the tert-butyl group enhances lipophilicity, which can be a critical factor in modulating pharmacokinetic properties.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Analysis: A Convergent Synthetic Approach

A robust synthesis relies on a logical and efficient strategy. For 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a convergent two-step approach is superior to a linear synthesis. This strategy involves the independent preparation of two key intermediates, which are then coupled in the final step. This modularity allows for easier purification of intermediates and often leads to a higher overall yield.

Our selected pathway is outlined below:

-

Step 1: Synthesis of the Benzoxazole Core. Formation of 2-(chloromethyl)-1,3-benzoxazole from the readily available precursor, o-aminophenol.

-

Step 2: C-C Bond Formation. Alkylation of the α-carbon of 4-tert-butylacetophenone with the synthesized 2-(chloromethyl)-1,3-benzoxazole to yield the final product.

Caption: Overall two-step convergent synthetic workflow.

Part 1: Synthesis of 2-(Chloromethyl)-1,3-benzoxazole

Reaction Principle & Mechanistic Insight

The formation of the benzoxazole ring is achieved through the condensation of o-aminophenol with ethyl chloroacetimidate hydrochloride.[3] This reaction is a classic example of heterocyclic synthesis. The mechanism proceeds via an initial nucleophilic attack of the amino group of o-aminophenol on the imidate carbon, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine carbon. Subsequent elimination of ethanol and water drives the reaction to completion, yielding the stable aromatic benzoxazole ring. Heating under reflux in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final dehydration steps.

Caption: Mechanism of 2-(chloromethyl)-1,3-benzoxazole formation.

Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Reagents & Materials

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| o-Aminophenol | 109.13 | 4.00 | 36.6 | 1.0 |

| Ethyl chloroacetimidate hydrochloride | 158.03 | 8.68 | 55.0 | 1.5 |

| Ethanol (Absolute) | - | 55 mL | - | - |

| Dichloromethane (DCM) | - | As needed | - | - |

| Magnesium Sulfate (Anhydrous) | - | As needed | - | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add o-aminophenol (4.00 g, 36.6 mmol) and ethyl chloroacetimidate hydrochloride (8.68 g, 55.0 mmol).

-

Solvent Addition: Add 55 mL of absolute ethanol to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Filtration: After 18 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate may form. Filter the cooled mixture through a Büchner funnel to remove any solid byproducts.

-

Work-up: a. Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. b. Dilute the resulting residue with dichloromethane (approx. 50 mL). This may cause further precipitation of insoluble materials. c. Filter the dichloromethane solution again to remove any remaining solids. d. Dry the clear filtrate over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Concentration: Concentrate the final filtrate in vacuo to afford the product, 2-(chloromethyl)-1,3-benzoxazole, as a brown oil (Expected yield: ~65%).[3] This crude product is often of sufficient purity to be used directly in the next step without further purification.

Part 2: Synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Reaction Principle & Mechanistic Insight

This step constructs the final carbon skeleton via a nucleophilic substitution reaction. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the α-carbon of 4-tert-butylacetophenone. This generates a resonance-stabilized enolate ion, which is a potent nucleophile. The enolate then attacks the electrophilic methylene carbon of 2-(chloromethyl)-1,3-benzoxazole, displacing the chloride leaving group to form the desired C-C bond.

Causality Behind Experimental Choices:

-

Anhydrous Solvent (THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the reagents but does not interfere with the strongly basic and nucleophilic intermediates. The reaction must be conducted under strictly anhydrous conditions as sodium hydride reacts violently with water.

-

Inert Atmosphere (Nitrogen/Argon): An inert atmosphere is crucial to prevent the highly reactive enolate and the sodium hydride from being quenched by atmospheric moisture and oxygen.

-

Low Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between the ketone and sodium hydride, preventing potential side reactions.

Caption: Enolate formation and subsequent SN2 alkylation mechanism.

Experimental Protocol

Reagents & Materials

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-tert-Butylacetophenone | 176.25 | 6.46 | 36.6 | 1.0 |

| Sodium Hydride (60% dispersion in oil) | 40.00 | 1.61 | 40.3 | 1.1 |

| 2-(Chloromethyl)-1,3-benzoxazole (crude) | 167.59 | ~6.13 | ~36.6 | ~1.0 |

| Tetrahydrofuran (THF), Anhydrous | - | 150 mL | - | - |

| Saturated NH₄Cl solution (aq.) | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Sodium Sulfate (Anhydrous) | - | As needed | - | - |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet and bubbler

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Preparation: Flame-dry the 500 mL three-neck flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Enolate Formation: a. To the flask, add sodium hydride (1.61 g of 60% dispersion, 40.3 mmol). Wash the mineral oil away with two small portions of anhydrous hexane, carefully decanting the hexane via cannula. Add 100 mL of anhydrous THF. b. In a separate flask, dissolve 4-tert-butylacetophenone (6.46 g, 36.6 mmol) in 50 mL of anhydrous THF. c. Cool the THF/NaH suspension to 0 °C using an ice-water bath. d. Add the solution of 4-tert-butylacetophenone dropwise to the NaH suspension over 30 minutes. Effervescence (H₂ gas) will be observed. e. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the enolate.

-

Alkylation Reaction: a. Dissolve the crude 2-(chloromethyl)-1,3-benzoxazole (~6.13 g, ~36.6 mmol) from Part 1 in 50 mL of anhydrous THF. b. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Reaction Quench & Work-up: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Very carefully and slowly, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases. c. Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (100 mL). d. Separate the layers. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, such as 5% to 20% ethyl acetate in hexane, is typically effective for isolating the pure product. Combine the fractions containing the product (as determined by TLC) and evaporate the solvent to yield 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone as a solid.

Characterization and Validation

To ensure the identity and purity of the final product, a suite of analytical techniques is required.[2]

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~7.3-7.7 (m, 4H, benzoxazole Ar-H), ~4.5 (s, 2H, -CH₂-), ~1.35 (s, 9H, -C(CH₃)₃).

-

FTIR (KBr, cm⁻¹): Key vibrational frequencies: ~1690 (C=O stretch, ketone), ~1600 (C=N stretch, benzoxazole), ~2960 (C-H stretch, alkyl).[2]

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 307, corresponding to the molecular weight of C₂₀H₂₁NO₂.

-

Elemental Analysis: Calculated for C₂₀H₂₁NO₂: C, 78.15%; H, 6.89%; N, 4.56%. Found values should be within ±0.4% of the calculated values.

By employing this detailed synthetic protocol and the associated analytical validation methods, researchers can confidently prepare and verify the integrity of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone for use in further scientific investigation.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]

-

He, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. Available at: [Link]

- Google Patents. (1995). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

-

PrepChem. (2023). Step 1) Preparation of 2-(Chloromethyl)benzoxazole. Retrieved from [Link]

Sources

Mass spectrometry of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (Molecular Formula: C₁₉H₁₉NO₂, Molecular Weight: 293.36 g/mol ). Designed for researchers and analytical scientists, this document outlines the optimal strategies for ionization, detection, and structural elucidation of this molecule. We delve into the principles guiding the choice of analytical instrumentation and provide a validated experimental workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this guide is a detailed interpretation of the predicted fragmentation pathways, supported by established chemical principles and illustrated with clear diagrams. This work serves as a foundational resource for method development, impurity profiling, and quantitative analysis in research and drug development settings.

Introduction to the Analyte

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a multi-functional chemical intermediate featuring three key structural motifs: a heterocyclic benzoxazole system, a central ketone linker, and a sterically bulky 4-tert-butylphenyl group.[1] The benzoxazole core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1] The presence of a protonatable nitrogen atom in the benzoxazole ring, combined with the ketone's carbonyl group and the aromatic systems, defines its physicochemical properties and dictates the strategy for its analysis by mass spectrometry.[2] Accurate characterization and quantification are critical for its use in synthesis and potential pharmaceutical applications.

Chemical Structure and Properties:

-

IUPAC Name: 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

-

CAS Number: 849021-33-6[1]

-

Molecular Formula: C₁₉H₁₉NO₂

-

Average Mass: 293.36 Da

-

Monoisotopic Mass: 293.1416 Da

Foundational Principles: Crafting the Analytical Strategy

The molecular architecture of the analyte guides the selection of the optimal mass spectrometric approach. A robust method requires careful consideration of the ionization technique and the mass analyzer's capabilities.

Rationale for Ionization Technique Selection

Electrospray Ionization (ESI) is the premier choice for this molecule.[3][4] The benzoxazole moiety contains a nitrogen atom that is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This makes the molecule highly suitable for analysis in positive ion mode (+ESI) , where it will predominantly form a protonated molecular ion, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, preserving the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.[5] While Electron Ionization (EI) can be used, it is a "hard" technique that often induces extensive fragmentation, potentially leading to the absence of a clear molecular ion, which complicates structural confirmation.[6]

The Importance of High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical for unambiguous analysis. HRMS provides highly accurate mass measurements (<5 ppm), enabling the determination of the elemental composition of the precursor ion and its fragments. This capability is invaluable for confirming the identity of the analyte against its theoretical formula and for differentiating it from potential isomers or impurities with the same nominal mass.

Experimental Workflow: A Validated Protocol

This section details a self-validating protocol for the analysis of the target compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation and Chromatography

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in methanol. Serially dilute this stock in a 50:50 methanol:water mixture to create working standards (e.g., 10 µg/mL for method development).

-

LC System: A standard HPLC or UHPLC system is suitable.

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0.0 min: 30% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 30% B

-

9.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters

The following parameters are recommended for a Q-TOF or Orbitrap instrument.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (+ESI) | Efficiently protonates the nitrogen on the benzoxazole ring. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion formation. |

| Source Temperature | 120 °C | Assists in solvent desolvation. |

| Desolvation Gas Temp. | 400 °C | Ensures complete evaporation of solvent from droplets. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates the release of ions into the gas phase. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected precursor and fragment ion masses. |

| Acquisition Mode | MS/MS or dd-MS² (Data-Dependent) | Triggers fragmentation on the most abundant precursor ions. |

| Collision Energy (CE) | Ramped 15-40 eV | Provides a range of energies to generate informative fragment ions. |

| Collision Gas | Argon | Inert gas used to induce fragmentation via Collision-Induced Dissociation (CID). |

Experimental Workflow Diagram

Data Interpretation: Elucidating the Fragmentation Pathway

The structural elucidation of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is achieved through a systematic analysis of its mass spectra.

Precursor Ion Identification (MS1 Spectrum)

In positive ESI mode, the analyte accepts a proton to form the [M+H]⁺ ion.

-

Theoretical Exact Mass of [C₁₉H₁₉NO₂ + H]⁺: 294.1494 Da

-

Observed Mass: A high-resolution instrument should detect this ion with a mass accuracy of < 5 ppm.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation

Collision-Induced Dissociation (CID) of the precursor ion (m/z 294.15) induces fragmentation at the molecule's weakest bonds. The primary fragmentation mechanism for ketones is alpha-cleavage , which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[7][8] This process is driven by the formation of a stable, resonance-stabilized acylium ion.[9][10]

Two primary alpha-cleavage pathways are predicted for this molecule:

-

Pathway A (Dominant): Cleavage between the carbonyl carbon and the methylene bridge. This is the most probable pathway as it leads to the formation of a highly stable 4-tert-butylbenzoyl cation.

-

Pathway B: Cleavage between the methylene bridge and the benzoxazole ring.

An additional significant fragmentation involves the loss of the tert-butyl group from the phenyl ring.

Proposed Fragmentation Mechanism Diagram

Summary of Key Diagnostic Fragment Ions

| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| A (Base Peak) | C₁₁H₁₅O⁺ | 163.1117 | α-Cleavage: Loss of the neutral benzoxazol-2-yl-methyl radical. This is expected to be the most abundant fragment due to the stability of the resulting acylium ion. |

| B | C₁₅H₁₂NO₂⁺ | 238.0862 | Loss of tert-butyl: Neutral loss of a tert-butyl radical (57 Da) from the precursor ion. |

| C | C₈H₆NO⁺ | 132.0444 | α-Cleavage: Loss of the neutral 4-tert-butylphenylcarbonyl radical. |

| D | C₇H₇O⁺ | 107.0491 | Secondary Fragmentation: Loss of neutral isobutylene (56 Da) from Fragment A. |

Applications in a Research & Development Context

A validated and well-understood LC-MS/MS method for this compound is a powerful tool for:

-

Purity Assessment & Impurity Profiling: The method can detect and identify synthesis-related impurities or degradation products, even at low levels. The characteristic fragments serve as fingerprints to confirm the identity of the main component and potential contaminants.

-

Reaction Monitoring: In synthetic chemistry, the method can be used to track the progress of a reaction by monitoring the consumption of reactants and the formation of the desired product in near real-time.

-

Metabolite Identification: In preclinical drug development, this fragmentation data is the foundation for identifying potential metabolites in in vitro (e.g., microsomal stability assays) and in vivo studies.

-

Quantitative Analysis: Once established, the method can be adapted for quantitative purposes (e.g., using Multiple Reaction Monitoring, MRM) to determine the concentration of the analyte in various matrices.

Conclusion

The mass spectrometric analysis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is effectively achieved using positive mode Electrospray Ionization coupled with high-resolution tandem mass spectrometry. The molecule exhibits predictable fragmentation behavior dominated by alpha-cleavage adjacent to the ketone functional group, yielding a characteristic and stable base peak at m/z 163.11. Understanding these fragmentation pathways provides a robust framework for the unambiguous identification, purity control, and quantification of this compound, supporting its application in chemical synthesis and pharmaceutical research.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

-

ChemRxiv. (2024, October 22). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved January 23, 2026, from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 23, 2026, from [Link]

-

PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved January 23, 2026, from [Link]

-

PubMed. (2009). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved January 23, 2026, from [Link]

-

PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved January 23, 2026, from [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved January 23, 2026, from [Link]

-

YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (1973). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 23, 2026, from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 23, 2026, from [Link]

-

ORBi. (n.d.). Internal Energy of Ions Produced in Electrospray Sources. Retrieved January 23, 2026, from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]

- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, a benzoxazole derivative with potential applications in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not publicly available, this document outlines a comprehensive, technically sound workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The protocols and expected outcomes are based on established methodologies for analogous compounds.[1][2]

The benzoxazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including antioxidant and antimicrobial properties.[1] The incorporation of a 4-tert-butylphenyl group can enhance lipophilicity and influence molecular packing, making the study of its crystal structure crucial for understanding its physicochemical properties and potential for solid-state formulation.[1]

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can be efficiently achieved through a Friedel-Crafts acylation reaction.[1] This well-established method provides a reliable route to the target compound.

Synthetic Protocol

A plausible synthetic route involves the reaction of a benzoxazole precursor with a substituted acetyl chloride in the presence of a Lewis acid catalyst.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic workflow for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.

Step-by-Step Synthesis:

-

Preparation of Reactants: The synthesis commences with the preparation of 4'-tert-butylacetophenone, a commercially available precursor.[3][4][5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous aluminum chloride (AlCl₃) is suspended in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Acetyl Chloride: 2-(1,3-Benzoxazol-2-yl)acetyl chloride, prepared from the corresponding carboxylic acid, is dissolved in anhydrous DCM and added dropwise to the stirred suspension at 0 °C.

-

Addition of Substrate: 4-tert-butylanisole is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization Protocol

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

Step-by-Step Crystallization:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. A good starting point would be a moderately polar solvent in which the compound has good solubility at elevated temperatures and lower solubility at room temperature, such as ethanol, methanol, or a mixture of chloroform and hexane.

-

Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared by gentle heating.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial or beaker at room temperature. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential for the initial characterization of the synthesized compound, followed by single-crystal X-ray diffraction for the definitive determination of its three-dimensional structure.

Spectroscopic and Analytical Characterization

The following techniques are crucial for confirming the identity and purity of the synthesized 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.[1]

| Technique | Purpose | Expected Observations |

| ¹H NMR | To identify the chemical environment of protons. | Signals corresponding to the aromatic protons of the benzoxazole and phenyl rings, a singlet for the tert-butyl group, and a singlet for the methylene protons. |

| ¹³C NMR | To identify the carbon skeleton. | Resonances for the carbonyl carbon, aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon. |

| FTIR | To identify functional groups. | Characteristic stretching frequencies for the C=O (carbonyl) group and the C=N and C-O bonds of the benzoxazole ring. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated values. |

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise arrangement of atoms in the crystal lattice.

Diagram of the X-ray Crystallography Workflow

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using software such as PLATON and checked for consistency using the IUCr's checkCIF service.

Expected Crystallographic Data and Molecular Geometry

Based on the crystal structures of similar benzoxazole derivatives, the following is a representation of the expected crystallographic data for 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.[2][6][7]

Table of Expected Crystallographic Data

| Parameter | Expected Value |

| Chemical Formula | C₁₉H₁₉NO₂ |

| Formula Weight | 293.36 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 2000-2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2-1.4 |

| Absorption Coefficient (mm⁻¹) | ~0.08 |

| R-factor (%) | < 5 |

Expected Molecular Geometry and Intermolecular Interactions:

The molecule is expected to be largely planar with respect to the benzoxazole and phenyl rings, with a dihedral angle between these two ring systems. The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N and C-H···O hydrogen bonds.[6][7] Pi-pi stacking interactions between the aromatic rings may also play a significant role in stabilizing the crystal lattice.[6][7] The bulky tert-butyl group will likely dictate the overall packing efficiency and may prevent the formation of more compact structures.

Potential Applications and Future Directions

The determination of the crystal structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a critical step in understanding its solid-state properties. This knowledge can be leveraged in several areas:

-

Drug Development: Understanding the crystal packing and polymorphism is crucial for formulation, bioavailability, and stability of a potential drug candidate. The antioxidant and antimicrobial properties of benzoxazole derivatives make this compound a person of interest for further investigation.[1]

-

Materials Science: The molecular structure and packing can influence the photophysical properties of the material, suggesting potential applications in organic electronics or as fluorescent probes.

-

Structure-Activity Relationship (SAR) Studies: The detailed three-dimensional structure provides a basis for computational modeling and the rational design of new derivatives with improved biological activity or material properties.

References

-

Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry. Available at: [Link]

-

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenyl-ethanone. PubMed. Available at: [Link]

-

Synthesis of 4'-tert.butylacetophenone - PrepChem.com. Available at: [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. Available at: [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. Available at: [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties - MDPI. Available at: [Link]

-

p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem. Available at: [Link]

Sources

- 1. 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | 849021-33-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]

- 6. 2-(1,3-Benzoxazol-2-ylsulfan-yl)-1-phenyl-ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

An In-depth Technical Guide to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a synthetic organic compound featuring the benzoxazole moiety, a heterocyclic scaffold of significant interest in the field of drug discovery.[1] Benzoxazoles are classified as "privileged structures" because their derivatives are known to bind to a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2][3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, CAS No. 849021-33-6. We will delve into its synthesis, analytical characterization, chemical reactivity, and the scientific rationale for its potential applications. The structural design of this molecule, which combines the biologically active benzoxazole ring with a 4-tert-butylphenyl ethanone group, is noteworthy. The tert-butyl group, in particular, imparts significant lipophilicity and steric bulk, which can critically influence the compound's pharmacokinetic profile by potentially enhancing metabolic stability and cell membrane permeability.[1] This document is intended to serve as a foundational resource for researchers aiming to explore this molecule and its analogs in medicinal chemistry and materials science.

Chemical Identity and Molecular Structure

A clear understanding of the molecule's identity is paramount for any scientific investigation. The fundamental identifiers for this compound are summarized below.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | PubChem[1] |

| CAS Number | 849021-33-6 | Benchchem[1] |

| Molecular Formula | C₁₉H₁₉NO₂ | PubChem[1] |

| Molecular Weight | 293.4 g/mol | Benchchem[1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 | PubChem[1] |

| InChI Key | ZEGSTFWPJWLKSN-UHFFFAOYSA-N | Benchchem[1] |

Molecular Structure Diagram

The molecule's architecture is central to its chemical behavior and biological activity. The diagram below illustrates the connectivity of the benzoxazole ring, the ethanone linker, and the substituted phenyl group.

Caption: 2D structure of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are key considerations in drug development. While experimental data for this specific molecule is not widely published, the table below summarizes known and computed values.

| Property | Value | Notes / Source |

| Physical State | Solid (predicted) | Based on similar aromatic ketones and benzoxazole derivatives. |

| Melting Point | Not available | Experimental data not found in surveyed literature. |

| Boiling Point | Not available | Experimental data not found in surveyed literature. |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and Chloroform (predicted). | High lipophilicity due to the tert-butyl and aromatic systems suggests poor aqueous solubility. |

| XLogP3 | 4.8 (Computed) | A measure of lipophilicity. A high value suggests good membrane permeability. (Computed via PubChem) |

| Hydrogen Bond Donors | 0 | (Computed via PubChem) |

| Hydrogen Bond Acceptors | 3 | (Computed via PubChem) |

Synthesis and Purification

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry. The target compound is typically prepared via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, or through condensation reactions.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and common synthesis involves the reaction of a benzoxazole precursor with a substituted acyl chloride in the presence of a Lewis acid catalyst.[4]

-

Reaction: 2-(chloromethyl)-1,3-benzoxazole reacts with tert-butylbenzene via Friedel-Crafts acylation. Alternatively, a more plausible route involves the acylation of tert-butylbenzene with 2-benzoxazolylacetyl chloride.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion.

-

Causality: The acylium ion is then attacked by the electron-rich tert-butylbenzene ring. The tert-butyl group is an ortho-, para-director; due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed. The reaction is generally irreversible because the resulting ketone product complexes with the Lewis acid, deactivating the ring towards further acylation.[4]

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Preparation: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Reagent Loading: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the stirred suspension to 0°C using an ice bath.

-

Acyl Chloride Addition: Dissolve 2-benzoxazolylacetyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add tert-butylbenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing 150 mL of crushed ice and 10 mL of concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure compound. Typical yields after purification range from 70–85%.[1]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~1.3 ppm (singlet, 9H): Protons of the tert-butyl group. δ ~4.5 ppm (singlet, 2H): Methylene (-CH₂-) protons adjacent to the carbonyl and benzoxazole ring. δ ~7.3-7.8 ppm (multiplets, 8H): Aromatic protons from both the benzoxazole and the 4-tert-butylphenyl rings. |

| ¹³C NMR | δ ~31 ppm: Methyl carbons of the tert-butyl group. δ ~35 ppm: Quaternary carbon of the tert-butyl group. δ ~45 ppm: Methylene carbon (-CH₂-). δ ~110-160 ppm: Aromatic and benzoxazole carbons. δ ~195 ppm: Carbonyl carbon (C=O). |

| FTIR (cm⁻¹) | ~2960 cm⁻¹: C-H stretching of the tert-butyl group. ~1680-1700 cm⁻¹: Strong C=O stretching of the ketone. ~1600 cm⁻¹: C=N and C=C stretching vibrations of the benzoxazole and aromatic rings. |

| Mass Spec (EI-MS) | M⁺ at m/z = 293.4: Molecular ion peak corresponding to the molecular weight. Key Fragments: Loss of the tert-butyl group ([M-57]⁺), cleavage at the carbonyl group, and fragments corresponding to the benzoxazole and 4-tert-butylbenzoyl moieties. |

Self-Validating Analytical Protocol

-

Purity Assessment (TLC/HPLC): Initially, assess the purity of the final product using TLC with a suitable solvent system (e.g., Ethyl Acetate/Hexane).[1] A single spot indicates high purity. For quantitative analysis, use High-Performance Liquid Chromatography (HPLC).

-

Structural Confirmation (NMR): Record ¹H and ¹³C NMR spectra. The integral values in the ¹H NMR should correspond to the number of protons in the structure, and the chemical shifts should match the expected values for the different chemical environments.

-

Functional Group Identification (FTIR): Obtain an FTIR spectrum to confirm the presence of key functional groups, especially the characteristic ketone (C=O) stretch.

-

Molecular Weight Verification (MS): Perform mass spectrometry to confirm that the molecular weight of the product matches the calculated value of 293.4 g/mol .

-

Elemental Analysis: For a definitive confirmation of purity and empirical formula, conduct elemental analysis (C, H, N). The observed percentages should be within ±0.4% of the calculated values for C₁₉H₁₉NO₂.

Chemical Reactivity and Potential Applications

The chemical reactivity of the molecule is dictated by its constituent functional groups: the ketone, the benzoxazole ring, and the substituted phenyl ring.

Key Reactive Sites

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction. Reduction with agents like sodium borohydride (NaBH₄) would convert the ketone to a secondary alcohol.[1]

-

α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base, allowing for α-alkylation or condensation reactions.

-

Aromatic Rings: Both the benzoxazole and the phenyl rings can undergo electrophilic substitution, although the ketone group deactivates the tert-butylphenyl ring.

Significance in Drug Discovery

The true value of this molecule lies in its potential as a scaffold or lead compound in drug development. The benzoxazole core is associated with a wide range of biological activities.[2]

-

Antioxidant Potential: Similar benzoxazole derivatives have demonstrated significant free radical scavenging activity, suggesting potential applications in diseases related to oxidative stress.[1]

-

Anticancer and Anti-inflammatory Activity: Many compounds containing the benzoxazole scaffold have been reported to possess potent anticancer and anti-inflammatory properties.[1]

-

Modulation of Pharmacokinetics: The lipophilic tert-butylphenyl moiety is a strategic addition. It can enhance the compound's ability to cross biological membranes and may improve its metabolic stability by sterically hindering enzymatic degradation, potentially leading to a more favorable pharmacokinetic profile.[1]

Conclusion

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a well-defined chemical entity with significant potential, particularly in the realm of medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The combination of the "privileged" benzoxazole scaffold with a lipophilic tert-butylphenyl group makes it an attractive candidate for further investigation and analog development. This guide provides the foundational chemical and physical knowledge required for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

-

PrepChem. Synthesis of 4'-tert.butylacetophenone. [Link]

-

PubChem. p-tert-Butylacetophenone. [Link]

-

PubChem. Ethanone, 1-(4-butoxyphenyl)-. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

National Center for Biotechnology Information. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. [Link]

-

National Center for Biotechnology Information. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

University of York. 13 Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

Euro-Mediterranean Journal for Environmental Integration. Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]

-

International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

ResearchGate. Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

The Good Scents Company. para-tert-butyl acetophenone. [Link]

-

NIST. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone in Various Solvents

Introduction: Understanding the Physicochemical Profile of a Key Benzoxazole Derivative

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone (CAS No. 849021-33-6) is a significant member of the benzoxazole family of heterocyclic compounds, which are recognized for their wide-ranging biological activities. The structure, featuring a benzoxazole core linked to a 4-tert-butylphenyl ethanone group, imparts a notable lipophilicity, largely due to the bulky tert-butyl substituent. This characteristic is often associated with enhanced membrane permeability, a crucial factor in drug design and development. A thorough understanding of the solubility of this compound is paramount for researchers in medicinal chemistry and pharmacology. Solubility fundamentally influences a compound's bioavailability, formulation possibilities, and its behavior in various biological and chemical assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in a research and development setting.

Core Principles: The Interplay of Molecular Structure and Solvent Properties

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1] For 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone, its large, non-polar tert-butylphenyl group suggests a preference for non-polar or moderately polar organic solvents. Conversely, the benzoxazole moiety, with its nitrogen and oxygen heteroatoms, introduces some polar character, potentially allowing for interactions with more polar solvents. The parent benzoxazole ring is noted as being insoluble in water but soluble in organic solvents such as ethanol and ether.[2][3] Therefore, a systematic evaluation across a spectrum of solvents with varying polarities is essential to map a comprehensive solubility profile.

Methodology: A Validated Protocol for Determining Equilibrium Solubility

For accurate and reproducible solubility data, the shake-flask method is a widely recognized and reliable technique.[4][5] This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps for determining the solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone.

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Solvent Selection and Predicted Solubility Profile

The choice of solvents is critical for constructing a meaningful solubility profile. A range of solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities should be selected. The dielectric constant is a good indicator of a solvent's polarity and its ability to separate charges.[6][7]

| Solvent | Relative Polarity | Dielectric Constant (ε) | Predicted Solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | Rationale for Prediction |

| Hexane | 0.009[8] | 1.88 | Low | The compound has some polar character from the benzoxazole ring, making it less soluble in a purely non-polar solvent. |

| Toluene | 0.099[8] | 2.38 | Moderate to High | The aromatic nature of toluene can engage in π-π stacking with the benzoxazole and phenyl rings of the solute. |

| Diethyl Ether | 0.117[8] | 4.34 | Moderate | The ether can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors on the solute, though the overall polarity is low. |

| Ethyl Acetate | 0.228[8] | 6.02 | High | This solvent offers a balance of moderate polarity and the ability to act as a hydrogen bond acceptor, which should effectively solvate the compound. |

| Dichloromethane | 0.309[8] | 9.08 | High | A polar aprotic solvent that can effectively solvate the polar parts of the molecule without strong hydrogen bonding. |

| Acetone | 0.355[8] | 20.7 | High | The polar aprotic nature and the carbonyl group make it a good solvent for compounds with ketone and heterocyclic moieties. |

| 2-Propanol | 0.546[8] | 18.3 | Moderate to High | As a protic solvent, it can engage in hydrogen bonding, and its alkyl chain provides some non-polar character. Recrystallization from ethanol is reported for a similar compound, suggesting good solubility in alcohols. |

| Acetonitrile | 0.460[8] | 37.5 | Moderate | While polar, its strong dipole-dipole interactions might not be as favorable for solvating the large non-polar tert-butylphenyl group. |

| Dimethyl Sulfoxide (DMSO) | 0.444[8] | 46.7 | Very High | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including benzoxazole derivatives.[9] |

| Water | 1.000[8] | 80.1 | Very Low | The large, non-polar hydrocarbon portion of the molecule will dominate, leading to poor solubility in a highly polar, protic solvent like water. |

Discussion and Interpretation of Results

The predicted solubility profile suggests that 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone will exhibit the highest solubility in polar aprotic solvents like DMSO, acetone, and ethyl acetate. This is attributed to the favorable dipole-dipole interactions between the solvent and the polar benzoxazole and ethanone moieties of the solute. The moderate to high solubility in aromatic solvents like toluene is likely due to favorable π-π interactions.

The solubility in alcohols like 2-propanol is expected to be good, as these solvents have both polar (hydroxyl group) and non-polar (alkyl chain) regions, allowing them to interact favorably with both parts of the solute molecule. The lowest solubility is anticipated in highly non-polar solvents like hexane and highly polar protic solvents like water. In hexane, the polar parts of the solute are not effectively solvated. In water, the large non-polar tert-butylphenyl group leads to a large unfavorable hydrophobic effect.

For drug development professionals, this solubility profile is critical. High solubility in solvents like DMSO is advantageous for in vitro screening assays. The moderate to high solubility in less toxic solvents like ethanol and ethyl acetate could be relevant for formulation development. The poor aqueous solubility is a key characteristic that will necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability for oral administration.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone. By employing a systematic approach with a validated experimental protocol like the shake-flask method and a rational selection of solvents, researchers can generate a robust solubility profile. This data is indispensable for guiding further research, from early-stage discovery to formulation development, ultimately enabling the full therapeutic potential of this promising compound to be explored.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). PubChem Compound Database; CID=5359476. Retrieved from [Link]

-

Wikipedia. (2023). Benzoxazole. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Pal, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Retrieved from [Link]

- In-house knowledge.

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC. Retrieved from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]

- In-house knowledge.

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2005). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

-

MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-